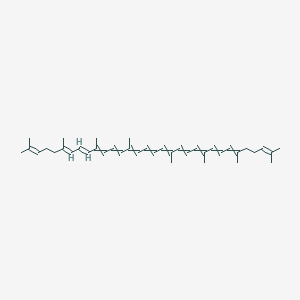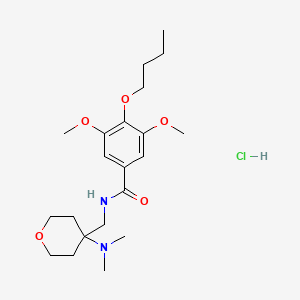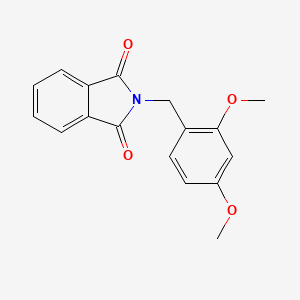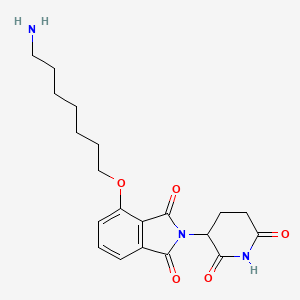
Hdac-IN-57
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac-IN-57 is an orally active pan-inhibitor of histone deacetylase (HDAC), which inhibits HDAC1, HDAC2, HDAC6, and HDAC8 with IC50 values of 2.07 nM, 4.71 nM, 2.4 nM, and 107 nM, respectively . It also inhibits lysine-specific demethylase 1 (LSD1) with an IC50 value of 1.34 μM . This compound has demonstrated significant anti-tumor activity and can induce apoptosis in various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-57 involves multiple steps, including the preparation of 2-arylisonicotinamide derivatives. The specific synthetic routes and reaction conditions are detailed in various research publications . Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Hdac-IN-57 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, affecting its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Hdac-IN-57 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and lysine-specific demethylase 1.
Biology: Employed in research to understand the role of HDACs and LSD1 in cellular processes such as gene expression, cell cycle regulation, and apoptosis.
Wirkmechanismus
Hdac-IN-57 exerts its effects by inhibiting the activity of histone deacetylases and lysine-specific demethylase 1. This inhibition leads to the accumulation of acetylated histones and demethylated lysines, resulting in changes in chromatin structure and gene expression . The compound induces apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other HDAC inhibitors such as:
Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Panobinostat: An HDAC inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Uniqueness
Hdac-IN-57 is unique due to its dual inhibitory activity against both HDACs and LSD1, making it a valuable tool for studying the interplay between these two epigenetic regulators . Its high potency and ability to induce apoptosis in various cancer cell lines further distinguish it from other HDAC inhibitors .
Eigenschaften
Molekularformel |
C21H19N3O4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-28-18-8-6-15(7-9-18)19-12-17(10-11-22-19)20(25)23-13-14-2-4-16(5-3-14)21(26)24-27/h2-12,27H,13H2,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
BOPYJZYHIIFOOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)

![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)


![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)



![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)


